![molecular formula C17H14N2O3 B1625874 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate CAS No. 583031-54-3](/img/structure/B1625874.png)
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate
Overview
Description
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate is a heterocyclic compound with a naphthyridine core. It exhibits diverse biological activities and has garnered interest in medicinal chemistry and materials science due to its wide applicability. Notably, gemifloxacin, a compound containing the 1,8-naphthyridine core, has been used in the treatment of bacterial infections .
Synthesis Analysis
- Multicomponent Reactions (MCR) : Researchers have successfully constructed trisubstituted 2-amino-1,8-naphthyridines via MCR involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
- Friedländer Approach : A green strategy has been employed for the synthesis of 1,8-naphthyridines using the Friedländer cyclization method .
- Hydroamination of Terminal Alkynes : This approach, followed by Friedländer cyclization, has also been utilized .
- Metal-Catalyzed Synthesis : Metal-catalyzed methods have contributed to the construction of these heterocycles .
- Ring Expansion Reaction : The ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been explored .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate consists of a naphthyridine ring system with a benzyl group and an acetate moiety. The exact arrangement of atoms and bonds can be visualized through X-ray crystallography .
Scientific Research Applications
Antimicrobial Agent Synthesis
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate and its derivatives have been extensively studied for their potential as antimicrobial agents. For instance, Karabasanagouda and Adhikari (2006) synthesized novel 1,8-naphthyridine derivatives, demonstrating promising activities as potential antimicrobials, indicating their significant role in this field Karabasanagouda & Adhikari, 2006.
Coordination Chemistry
The compound has been used in coordination chemistry, as illustrated by Sinha et al. (2009), where 1,8-naphthyridine-functionalized N-heterocyclic carbene was successfully coordinated to various metals, displaying diverse binding modes Sinha et al., 2009. This highlights its versatility in forming complex structures with metals, useful in various chemical applications.
Metal Complex Synthesis
Swamy et al. (2006) explored the synthesis of metal complexes using ligands containing a 1,8-naphthyridine moiety, highlighting its utility in creating new compounds with definite compositions Swamy et al., 2006. This research underscores the compound's role in developing new metal ion complexes for various applications.
Efflux Pump Inhibition Research
Oliveira-Tintino et al. (2020) investigated 1,8-naphthyridine sulfonamides, a class related to 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate, for their inhibitory action against efflux pumps in Staphylococcus aureus strains Oliveira-Tintino et al., 2020. This is crucial in understanding how these compounds can be used to combat antibiotic resistance.
Organic Synthesis and Reaction Mechanisms
Various studies have utilized 1,8-naphthyridine derivatives in organic synthesis, exploring different reaction paths and mechanisms. For example, Singh and Baruah (2008) studied the solvation controlling reaction paths using derivatives, which is vital for understanding how different solvents impact chemical reactions Singh & Baruah, 2008.
properties
IUPAC Name |
(1-benzyl-2-oxo-1,8-naphthyridin-4-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12(20)22-15-10-16(21)19(11-13-6-3-2-4-7-13)17-14(15)8-5-9-18-17/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXKSGXQJPNNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=O)N(C2=C1C=CC=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478938 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |
CAS RN |
583031-54-3 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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